1-Piperidinecarboxylic acid, 4-(4-bromobenzoyl)-, phenylmethyl ester
Overview
Description
Molecular Structure Analysis
The InChI code for the molecule is1S/C13H14BrNO3/c14-11-3-1-9(2-4-11)12(16)15-7-5-10(6-8-15)13(17)18/h1-4,10H,5-8H2,(H,17,18)
. This indicates the presence of a bromobenzoyl group attached to the 4th carbon of the piperidine ring, which is also attached to a carboxylic acid group. The phenylmethyl ester group is likely attached to the carboxylic acid group. Physical and Chemical Properties Analysis
The compound is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the available resources.Scientific Research Applications
Synthesis and Anticancer Potential
Synthesis of Propanamide Derivatives : A study detailed the synthesis of piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids, aiming to evaluate them as anticancer agents. The synthesis process involved several steps, including the conversion of ethyl 1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxylate to various derivatives, ultimately leading to compounds with potential anticancer activity. Some synthesized compounds showed promising IC50 values, indicating their strong anticancer potential relative to doxorubicin, a reference anticancer drug. This research underscores the potential therapeutic usefulness of piperidine derivatives in cancer treatment, pending further in vivo studies (Rehman et al., 2018).
Chemical Synthesis Techniques
Grignard Reaction and Piperidinecarboxylic Acid Derivatives : The synthesis of E/Z‐(R)‐1‐[4‐(4‐Methoxyphenyl)‐4‐Phenyl‐3‐Butenyl]‐3‐piperidinecarboxylic acid demonstrates the use of Grignard reactions and intra-rearrangement processes. Starting from 4-hydroxybenzophenone, this synthesis route illustrates the versatility of piperidinecarboxylic acid derivatives in chemical synthesis, highlighting their importance in developing complex organic molecules (Vandersteene & Slegers, 2010).
Piperidine Derivatives as Intermediates
Asymmetric Synthesis of Piperidinedicarboxylic Acid Derivatives : Research on the asymmetric synthesis of trans-2,3-piperidinedicarboxylic acid and trans-3,4-piperidinedicarboxylic acid derivatives from L-aspartic acid beta-tert-butyl ester and N-Cbz-beta-alanine showcases the utility of piperidine derivatives as intermediates in producing optically pure compounds. These processes are crucial for the synthesis of biologically active molecules and highlight the chemical flexibility and utility of piperidine-based structures in advanced organic synthesis (Xue et al., 2002).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Properties
IUPAC Name |
benzyl 4-(4-bromobenzoyl)piperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20BrNO3/c21-18-8-6-16(7-9-18)19(23)17-10-12-22(13-11-17)20(24)25-14-15-4-2-1-3-5-15/h1-9,17H,10-14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOCODWVNWPDLKY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)C2=CC=C(C=C2)Br)C(=O)OCC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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